2-Amino-3-hydroxypropanamide
Overview
Description
2-Amino-3-hydroxypropanamide is an organic compound with the molecular formula C3H8N2O2. It is a derivative of serine, an amino acid, and is known for its potential applications in various scientific fields. This compound is characterized by the presence of an amine group, a hydroxyl group, and an amide group, making it a versatile molecule for chemical reactions and biological interactions.
Scientific Research Applications
2-Amino-3-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It serves as a building block for the synthesis of various pharmaceuticals and fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-hydroxypropanamide is the sodium (Na+) channels in central nervous system catecholaminergic (CAD) cells . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
This compound interacts with its targets by affecting the fast and slow inactivation processes of the Na+ channels . This interaction alters the function of these channels, potentially reducing the excitability of neurons and thus exerting an anticonvulsant effect .
Biochemical Pathways
It is known that the compound’s effects on na+ channel function can influence the propagation of action potentials in neurons . This could potentially affect a variety of downstream processes and pathways related to neuronal signaling and excitability.
Result of Action
The primary result of this compound’s action is its anticonvulsant activity . By affecting the function of Na+ channels in neurons, the compound can reduce neuronal excitability, potentially helping to prevent or reduce the frequency of seizures . Additionally, some studies have suggested that the compound may also have antidepressant-like and anxiolytic-like effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as the patient’s physiological state, the presence of other drugs, and individual variations in drug metabolism and response.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high GI absorption and is not a substrate for P-glycoprotein . It does not inhibit cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
Cellular Effects
It has been suggested that it may have anticonvulsant activities .
Molecular Mechanism
It has been suggested that it may affect Na(+) channel fast and slow inactivation processes .
Metabolic Pathways
It is known that amino acids, which include 2-Amino-3-hydroxypropanamide, play key roles in metabolic pathways necessary for maintenance, growth, reproduction, and immunity .
Subcellular Localization
The prediction of protein subcellular localization is an active area of research in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-hydroxypropionic acid methyl ester hydrochloride with ammonia in methanol. The reaction is typically carried out in a sealed tube at 100°C for 18 hours, resulting in the formation of this compound as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amine and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or acylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-amino-3-oxopropanamide.
Reduction: Formation of 2-amino-3-hydroxypropylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
2-Aminoacetamide: Similar in structure but lacks the hydroxyl group.
2-Amino-3-hydroxybutanamide: Contains an additional carbon in the backbone.
Serine: The parent amino acid from which 2-amino-3-hydroxypropanamide is derived.
Uniqueness: this compound is unique due to the presence of both an amine and a hydroxyl group, which allows for diverse chemical reactivity and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-3-hydroxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOGKPMIZGEGOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902446 | |
Record name | NoName_1689 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6791-49-7 | |
Record name | Serinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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